3-Chloro-2-ethoxy-5-ethylbenzaldehyde
Description
3-Chloro-2-ethoxy-5-ethylbenzaldehyde is a substituted benzaldehyde derivative characterized by a chloro group at position 3, an ethoxy group at position 2, and an ethyl group at position 5 on the aromatic ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing and directing substituents, which influence reactivity in coupling, halogenation, and oxidation reactions.
Properties
IUPAC Name |
3-chloro-2-ethoxy-5-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-5-9(7-13)11(14-4-2)10(12)6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDXQXGRWNZXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 3-Chloro-2-ethoxy-5-ethylbenzaldehyde exerts its effects depends on its chemical structure and the nature of its interactions with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The ethoxy and chloro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : A simpler analog lacking the ethoxy and ethyl groups.
- Reactivity : The absence of alkoxy and alkyl groups reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution (NAS) compared to 3-Chloro-2-ethoxy-5-ethylbenzaldehyde.
- Applications : Primarily used as an intermediate in dyes and fragrances. Safety data () indicate acute toxicity (skin/eye irritation), which may differ from the target compound due to reduced substituent complexity .
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)
- Structure : Features a hydroxyl (-OH) and methyl (-CH₃) group instead of ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃).
- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing stability under acidic conditions. In contrast, the ethoxy group in the target compound improves lipophilicity and metabolic stability .
- Synthetic Utility: Used in coordination chemistry and catalysis, as noted in for metal-ligand complexes .
3-Chloro-5-(trifluoromethyl)benzaldehyde
- Structure : Substituted with a trifluoromethyl (-CF₃) group at position 5 ().
- Reactivity : The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position. This contrasts with the ethyl group in the target compound, which is electron-donating and may direct reactions to meta positions.
- Applications : Valued in medicinal chemistry for enhancing bioavailability and resistance to enzymatic degradation .
Physical and Chemical Properties
Biological Activity
3-Chloro-2-ethoxy-5-ethylbenzaldehyde is an organic compound with potential biological activities that have gained attention in recent research. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H15ClO2. Its structure features a benzaldehyde moiety substituted with an ethoxy group and an ethyl group, along with a chlorine atom. These functional groups are crucial for its biological activity.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on derivatives of benzaldehyde indicated that compounds with similar structures had notable antibacterial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3-Chloro-4-methylbenzaldehyde | Staphylococcus aureus | 16 µg/mL |
| 4-Ethylbenzaldehyde | Pseudomonas aeruginosa | 64 µg/mL |
The MIC values demonstrate that this compound is effective against E. coli, suggesting its potential use as a therapeutic agent in treating bacterial infections .
2. Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. For instance, a study on benzaldehyde derivatives reported that certain compounds inhibited the proliferation of cancer cell lines.
Case Study:
A research article assessed the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that this compound reduced cell viability significantly at concentrations above 50 µM, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 45 |
| Benzaldehyde | MCF-7 | 80 |
| 4-Methylbenzaldehyde | A549 | 60 |
The IC50 value for the compound suggests it is more potent than some traditional treatments, warranting further investigation into its mechanisms of action .
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. In a study examining various aldehydes, it was found that derivatives with halogen substitutions exhibited reduced levels of pro-inflammatory cytokines.
Research Findings:
In vivo experiments using carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in swelling compared to the control group. The compound's ability to inhibit cyclooxygenase (COX) enzymes was also noted, which is a critical pathway in inflammation .
Table 3: Anti-inflammatory Activity
| Compound | Model | Result |
|---|---|---|
| This compound | Carrageenan-induced edema | Reduced swelling by 40% |
| Indomethacin | Carrageenan-induced edema | Reduced swelling by 60% |
The results indicate that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like indomethacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
